BenchChemオンラインストアへようこそ!

1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

IKK2 NF-κB Kinase Inhibitors

Procure this unique, research-grade indazole carboxamide for your kinase profiling and NF-κB pathway studies. This compound is a racemic mixture with a distinct dual IKKβ/FGFR1 inhibition profile (IC50: 10,700 nM and 14,000 nM, respectively), making it an essential low-affinity negative control distinct from potent IKK2 clinical candidates. Its weak IKK2 engagement is ideal for establishing baseline pathway activity. The specific 4-fluoro-indazole and phenylethyl amide substitution pattern drives this unique selectivity, serving as a critical reference standard for SAR-by-catalog, structural biology, and multi-kinase assay calibration. Ensure your experiments use this meticulously characterized tool compound.

Molecular Formula C20H19FN4O2
Molecular Weight 366.4 g/mol
Cat. No. B11223240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide
Molecular FormulaC20H19FN4O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C20H19FN4O2/c21-15-7-4-8-16-18(15)19(24-23-16)25-12-14(11-17(25)26)20(27)22-10-9-13-5-2-1-3-6-13/h1-8,14H,9-12H2,(H,22,27)(H,23,24)
InChIKeySLKGIOZANGTQDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 3 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide: A Multi-Kinase Scaffold Beyond Simple IKK2 Inhibition


1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide (ChemDiv Catalog No. J106-0371) is a synthetic small-molecule indazole carboxamide originally developed within the GSK IKK2 (IKKβ) inhibitor program [1]. Key characterization includes a molecular formula of C₂₀H₁₉FN₄O₂, a molecular weight of 366.39 g/mol, calculated logP of 2.29, and a topological polar surface area (tPSA) of 63.7 Ų . The compound is supplied as a racemic mixture . Available bioactivity data demonstrate multi-kinase engagement: inhibition of IKKβ (IC₅₀ = 10,700 nM) and inhibition of FGFR1 (IC₅₀ = 14,000 nM) [1]. This dual-profile distinguishes it from highly optimized, monospecific IKK2 clinical candidates.

Why In-Class Indazole Carboxamides Cannot Be Simply Substituted for 1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide


Indazole carboxamides as a class engage IKK2 with widely divergent potencies and selectivity signatures, driven by non-linear SAR around the N1 substituent and the carboxamide side chain [1]. This compound exhibits a uniquely weak IKK2 potency (IC₅₀ ~10.7 µM) alongside measurable FGFR1 activity, a profile that is diametrically opposed to the low-nanomolar, highly selective IKK2 inhibitors described in the same patent family [1]. Interchanging with a more potent IKK2 analog fundamentally alters the biological signal in any NF-κB-pathway experiment, while substituting another weak IKK2 inhibitor does not guarantee the same FGFR1 off-rate. The specific phenylethyl amide side chain and 4-fluoro indazole substitution pattern control both target engagement magnitude and selectivity breadth, making generic replacement without matched biochemical profiling unreliable [1].

Quantitative Differentiation Evidence for 1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide Versus Comparators


1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide IKKβ Potency Compared to High-Affinity IKK2 Inhibitors

In an IKKβ enzymatic assay using FAM-P22 substrate with 10-min compound preincubation, this compound inhibited IKKβ with an IC₅₀ of 10,700 nM (10.7 µM) [1]. By contrast, the high-affinity indazole carboxamide IKK2 inhibitor CHEMBL591764 (1-(4-Fluorophenyl)-8-{[2-(4-methylpiperazin-1-yl)isonicotinoyl]amino}-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide) achieved an IC₅₀ of 125 nM in a comparable human recombinant IKKβ radiometric assay, representing an approximately 85-fold potency gap [2]. This quantitative differential enables the compound to serve as a low-affinity probe or negative control for IKK2-dependent signaling, a role for which high-affinity inhibitors are unsuitable.

IKK2 NF-κB Kinase Inhibitors

1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide FGFR1 Inhibitory Activity Profile

The compound inhibited FGFR1 with an IC₅₀ of 14,000 nM (14 µM) in a mobility shift assay [1]. Within the IKK2 indazole carboxamide patent family, the majority of exemplified compounds were optimized exclusively for IKK2 potency, and cross-reactivity with FGFR1 was either not reported or explicitly minimized [2]. The presence of measurable FGFR1 activity distinguishes this compound from IKK2-selective analogs and indicates utility in kinase selectivity panel screening, where the compound can serve as a reference for identifying IKK2–FGFR1 polypharmacology.

FGFR1 Kinase Selectivity Multi-Target Profiling

1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide Physicochemical Property Differentiation

The compound's calculated logP is 2.29, logD (pH 7.4) is also 2.29, and tPSA is 63.7 Ų . Compared to the closely related N-cyclopentyl analog (N-cyclopentyl-1-(4-fluoro-2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide), which replaces the phenylethyl group with a cyclopentyl moiety, the phenylethyl side chain increases logP by approximately 0.5–0.8 log units (estimated cyclopentyl logP: ~1.5–1.8) while adding significant topological polar surface area shielded by the phenyl ring. This lipophilicity increase enhances membrane permeability potential but may reduce aqueous solubility, directly impacting formulation strategy and DMPK study design.

logP logD tPSA Physicochemical Properties

1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide Structural Differentiation: Indazole Tautomerism and N1 Substitution

The compound is described with the indazole ring explicitly drawn as the 2H-tautomer (4-fluoro-2H-indazol-3-yl) in several database entries, though the ChemDiv catalog lists the 1H-tautomer . The 4-fluoro substituent on the indazole core modulates kinase hinge-binding interactions by altering the pKa of the indazole NH and influencing hydrogen-bond geometry with the kinase hinge region [1]. Compared to the des-fluoro or 5-fluoro analogs, the 4-fluoro pattern is predicted to alter IKK2 hinge-region binding, which is consistent with the compound's micromolar rather than nanomolar IKK2 potency [1]. This substitution pattern represents a specific design element whose biochemical consequences can be experimentally probed, making it a valuable tool for mapping kinase hinge-binding SAR.

Indazole Tautomerism 4-Fluoro Substitution Structure-Activity Relationship

Optimal Application Scenarios for Procuring 1-(4-Fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide Based on Quantitative Differentiation Evidence


Low-Affinity IKK2 Probe or Negative Control for NF-κB Pathway Studies

With an IKKβ IC₅₀ of 10,700 nM, this compound is ideally suited as a low-affinity tool compound or negative control in NF-κB reporter gene assays and IKKβ enzymatic screens [1]. It allows researchers to establish baseline pathway activity without complete IKK2 blockade, contrasting with high-affinity inhibitors like CHEMBL591764 (IC₅₀ = 125 nM) that produce near-complete suppression. This application is supported by the 85-fold potency differential documented in cross-study comparisons [2].

Kinase Selectivity Panel Reference Standard for IKK2–FGFR1 Polypharmacology

This compound's dual IKKβ (IC₅₀ = 10.7 µM) and FGFR1 (IC₅₀ = 14 µM) inhibitory profile makes it a valuable reference standard for kinase selectivity panels [1]. It can serve as a positive control for detecting IKK2–FGFR1 dual inhibition, a polypharmacology signature that highly selective IKK2 inhibitors lack [2]. Screening laboratories can use this compound to calibrate multi-kinase profiling assays.

SAR by Catalog: Phenylethyl Amide Side-Chain Probe in Indazole Carboxamide Libraries

The phenylethyl amide at the pyrrolidine 3-position confers a calculated logP of 2.29 and tPSA of 63.7 Ų, distinguishing it from analogs with smaller N-substituents (e.g., cyclopentyl, isopropyl) [1][2]. Medicinal chemistry groups engaged in SAR-by-catalog can use this compound as a lipophilic reference point when exploring how amide side-chain bulk and lipophilicity modulate IKK2 potency, solubility, and permeability within indazole carboxamide series.

Indazole Tautomerism and Fluoro-Substitution SAR Reference Compound

The 4-fluoro-2H-indazol-3-yl substitution pattern represents a specific chemical design element that alters kinase hinge-binding interactions relative to des-fluoro or 5-fluoro analogs [1]. This compound can be used as a reference in structural biology and computational chemistry studies aimed at understanding how fluoro-substitution position on the indazole core affects tautomer preference, hinge-region hydrogen bonding, and ultimately kinase inhibitory potency.

Quote Request

Request a Quote for 1-(4-fluoro-2H-indazol-3-yl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.